

Technical Guide: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride

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Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine hydrochloride

Cat. No.: B1348302

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This document provides an in-depth technical guide for the synthesis of **4-methoxy-3-nitropyridine hydrochloride**, a key intermediate in the development of various pharmaceutical compounds. This guide outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway

The most direct and commonly employed pathway for the synthesis of **4-methoxy-3-nitropyridine hydrochloride** involves a two-step process:

- Nitration of 4-Methoxypyridine: The synthesis commences with the electrophilic nitration of 4-methoxypyridine. This reaction is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid. The methoxy group at the 4-position directs the incoming nitro group to the 3-position of the pyridine ring.
- Formation of the Hydrochloride Salt: The resulting 4-methoxy-3-nitropyridine, which is a free base, is then converted to its hydrochloride salt. This is generally accomplished by treating a solution of the base with hydrochloric acid. The salt form often possesses improved stability and handling characteristics.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

Materials:

- 4-Methoxypyridine
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Carbonate solution (saturated)
- Dichloromethane
- Anhydrous Magnesium Sulfate

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
- Cool the sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 4-methoxypyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- Once the addition is complete, cool the mixture back to 0-5 °C.
- Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 4-methoxypyridine in sulfuric acid, maintaining the temperature between 0-10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane multiple times.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-methoxy-3-nitropyridine.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride

Materials:

- 4-Methoxy-3-nitropyridine
- Dichloromethane (or other suitable organic solvent)
- Concentrated Hydrochloric Acid (or HCl gas in a suitable solvent)

Procedure:

- Dissolve the purified 4-methoxy-3-nitropyridine in a minimal amount of dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
[1]
- A precipitate of **4-methoxy-3-nitropyridine hydrochloride** should form.
- Continue stirring in the ice bath for a short period to ensure complete precipitation.

- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold dichloromethane.
- Dry the product under vacuum to obtain **4-methoxy-3-nitropyridine hydrochloride**.

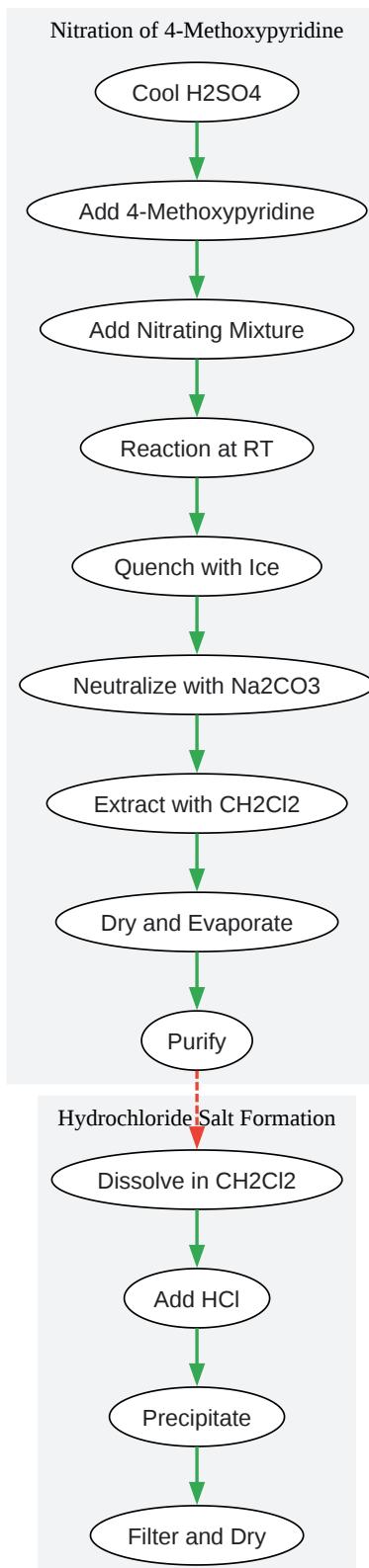
Quantitative Data

Parameter	Value	Reference
4-Methoxy-3-nitropyridine		
Molecular Formula	C6H6N2O3	
Molecular Weight	154.12 g/mol	
Melting Point	74-78 °C	--INVALID-LINK--
4-Methoxy-3-nitropyridine Hydrochloride		
Molecular Formula	C6H7CIN2O3	
Molecular Weight	190.59 g/mol	[2]
Melting Point	270 °C (decomposes)	[3]

Note: Reaction yields are highly dependent on the specific reaction conditions and scale. Researchers should optimize the described protocols to achieve the best possible yields.

Visualizations





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